![molecular formula C13H13N5O2S B6443473 8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2548986-37-2](/img/structure/B6443473.png)
8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a thienopyrimidinone derivative . Thienopyrimidinones are known for their potential in the treatment of inflammatory diseases .
Synthesis Analysis
Thienopyrimidinones can be synthesized through various methods. One approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with oxalyl chloride in the presence of pyridine . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can also produce β-keto amides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can yield thienopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined experimentally . Spectroscopic techniques like ATR-FTIR and NMR can provide information about its chemical structure .Scientific Research Applications
Anticancer Activity
The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer properties . Researchers have explored derivatives of this class for their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. Investigating the specific effects of our compound in various cancer models could provide valuable insights.
Antitumor Potential
Similar to its anticancer activity, compounds containing thieno[3,2-d]pyrimidine motifs have demonstrated antitumor effects . By targeting tumor cells or their microenvironment, these molecules may offer novel therapeutic strategies. Further studies are needed to assess the efficacy of our compound in tumor models.
Antimicrobial Applications
Thieno[3,2-d]pyrimidines have also exhibited antimicrobial activity . They can inhibit bacterial growth and may serve as leads for developing new antibiotics. Investigating the antibacterial and antifungal properties of our compound could contribute to combating drug-resistant pathogens.
Antiviral Potential
Pyrazolo[3,4-d]pyrimidines, structurally related to our compound, have been reported as antiviral agents . Exploring whether our hybrid compound exhibits antiviral activity against specific viruses (e.g., influenza, herpes simplex) would be valuable.
Anti-Inflammatory Effects
Both thieno[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have shown anti-inflammatory properties . Our compound might modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel disease.
Potential as AKT1 Inhibitor
Considering the structural features, our compound could be evaluated as an AKT1 inhibitor. AKT1 plays a crucial role in cell survival and proliferation, and inhibiting it may have implications in cancer therapy .
Future Directions
Mechanism of Action
References:
- El-Meligie, S. E. M., Khalil, N. A., El-Nassan, H. B., & Ibraheem, A. A. M. (2020). New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. Chemical Papers, 74(10), 2501–2514
- (2014). Docking study of novel antihyperlipidemic thieno[2,3-d]pyrimidine; LM-609. SpringerPlus, 3, 628
- (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,4-d]pyrimidines. Molecules, 15(3), 352
- (2021). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrido[3,2-d]pyrimidin-7-one derivatives. Chemistry of Heterocyclic Compounds, 57(9), 1061–1067
properties
IUPAC Name |
8-thieno[3,2-d]pyrimidin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c19-11-13(17-12(20)16-11)2-4-18(5-3-13)10-9-8(1-6-21-9)14-7-15-10/h1,6-7H,2-5H2,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFJNMKEFVFXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-{Thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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